REACTION_CXSMILES
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C([O-])([O-])=O.[Na+].[Na+].[C:7]([NH:10][N:11]=[C:12]([CH3:16])[C:13](O)=[O:14])(=[S:9])[NH2:8].Cl>O>[CH3:16][C:12]1[C:13](=[O:14])[NH:8][C:7](=[S:9])[NH:10][N:11]=1 |f:0.1.2|
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Name
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|
Quantity
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4.84 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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|
Quantity
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7.35 g
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Type
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reactant
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Smiles
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C(N)(=S)NN=C(C(=O)O)C
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at refluxing temperature for 3.5 h
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Duration
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3.5 h
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (60 mL×4) and CH2Cl2 (60 mL×4)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
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product
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Smiles
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CC=1C(NC(NN1)=S)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |